molecular formula C6H7NO B14429014 4-(Prop-2-yn-1-yl)azetidin-2-one CAS No. 81355-47-7

4-(Prop-2-yn-1-yl)azetidin-2-one

Cat. No.: B14429014
CAS No.: 81355-47-7
M. Wt: 109.13 g/mol
InChI Key: QVCHONSSRBMKHT-UHFFFAOYSA-N
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Description

4-(Prop-2-yn-1-yl)azetidin-2-one is a compound belonging to the azetidinone family, which is characterized by a four-membered lactam ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-yn-1-yl)azetidin-2-one typically involves the reaction of propargylamine with β-lactam precursors under specific conditions. One common method includes the use of triethylamine and chloroacetyl chloride, which are mixed with vigorous stirring to form the desired azetidinone derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-yn-1-yl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Prop-2-yn-1-yl)azetidin-2-one has several scientific research applications:

Comparison with Similar Compounds

4-(Prop-2-yn-1-yl)azetidin-2-one can be compared with other azetidinone derivatives, such as:

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-allylazetidin-2-one
  • 3-(buta-1,3-dien-1-yl)azetidin-2-one

These compounds share a similar core structure but differ in their substituents, which can influence their biological activities and chemical reactivity . The uniqueness of this compound lies in its specific propargyl group, which imparts distinct chemical properties and potential biological activities.

Properties

CAS No.

81355-47-7

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

4-prop-2-ynylazetidin-2-one

InChI

InChI=1S/C6H7NO/c1-2-3-5-4-6(8)7-5/h1,5H,3-4H2,(H,7,8)

InChI Key

QVCHONSSRBMKHT-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CC(=O)N1

Origin of Product

United States

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